N-Nitrosopyrrolidine

Carcinogenicity Toxicology Risk Assessment

Researchers requiring validated quantification of N-nitrosopyrrolidine in complex matrices face challenges with compound-specific chromatographic behavior. NPYR (CAS 930-55-2) is a certified reference material optimized for LC-MS/MS and GC-MS/MS protocols under ICH M7 guidelines. - Compound-specific calibrant: distinct LogP (-0.19) and vapor pressure (0.2 mmHg at 25°C) prevent misidentification against NDMA or NDEA. - Regulatory alignment: supports detection limits in the ppb to ppt range for pharmaceutical impurity profiling. - Supply chain reliability: bulk and custom packaging available with full Certificates of Analysis.

Molecular Formula C4H8N2O
Molecular Weight 100.12 g/mol
CAS No. 930-55-2
Cat. No. B020258
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Nitrosopyrrolidine
CAS930-55-2
SynonymsN Nitrosopyrrolidine
N-Nitrosopyrrolidine
Molecular FormulaC4H8N2O
Molecular Weight100.12 g/mol
Structural Identifiers
SMILESC1CCN(C1)N=O
InChIInChI=1S/C4H8N2O/c7-5-6-3-1-2-4-6/h1-4H2
InChIKeyWNYADZVDBIBLJJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityMiscible with water
Soluble in org solvents and lipids
1.00E+06 mg/L @ 24C (exp)

Structure & Identifiers


Interactive Chemical Structure Model





NPYR: Volatile Nitrosamine for Research & Analysis


N-Nitrosopyrrolidine (NPYR, CAS 930-55-2) is a cyclic, non-halogenated volatile N-nitrosamine, a class of compounds widely recognized for potent carcinogenic, mutagenic, and teratogenic properties [1]. As a yellow liquid with a molecular weight of 100.12 g/mol, it is found as a contaminant in various matrices, including food products and tobacco smoke [2]. NPYR is primarily sourced and utilized as a high-purity analytical standard and research chemical, crucial for studying the mechanisms of nitrosamine carcinogenesis, developing trace-level detection methods, and serving as a key reference in regulatory toxicology [3].

NPYR Specificity: Not a Generic Nitrosamine


The term 'nitrosamine' encompasses a diverse class of chemicals with distinct physicochemical properties, organ-specific toxicological profiles, and formation kinetics. Generic substitution of NPYR (a cyclic nitrosamine) with a simple alkyl nitrosamine like N-Nitrosodimethylamine (NDMA) or N-Nitrosodiethylamine (NDEA) is scientifically untenable. These compounds differ significantly in their volatility (LogP values), metabolic activation pathways, and ultimate carcinogenic targets [1]. Consequently, analytical methods, including LC-MS/MS and GC-MS/MS protocols, must be specifically validated for each individual nitrosamine to meet ICH M7 guidelines for genotoxic impurities [2]. For experimental research, the selection of NPYR is driven by the need for a specific, quantifiable differential profile, not merely its identity as a general nitrosamine.

NPYR Differentiation: Quantitative Evidence


Carcinogenic Potency: NPYR vs. NDMA & NDEA

NPYR exhibits markedly lower carcinogenic potency compared to the structurally simpler dialkyl nitrosamines N-Nitrosodimethylamine (NDMA) and N-Nitrosodiethylamine (NDEA). In a head-to-head comparative study in Syrian golden hamsters, the intratracheal instillation of a 1.5 mg total dose resulted in a 0% respiratory tumor incidence for NPYR, whereas NDEA and NDMA induced incidences of 100% and 6%, respectively [1]. This aligns with the Carcinogenic Potency Database (CPDB) where the TD50 (dose to induce tumors in 50% of animals) for NPYR in rats is 0.799 mg/kg/day, while NDMA is documented as a far more potent carcinogen with a TD50 of 0.096 mg/kg/day (calculated as 1/TD50 slope) [2].

Carcinogenicity Toxicology Risk Assessment

Genotoxicity & Mutagenicity: NPYR vs. NDMA & NPIP

In a comparative assessment of drinking water disinfection byproducts, NPYR was found to be significantly less genotoxic than its class counterparts. In the Salmonella typhimurium strain YG7108 (Ames test), the descending rank order of mutagenicity was NDMA > N-Nitrosopiperidine (NPIP) > N-Nitrosomorpholine (NMOR) > NPYR [1]. Furthermore, in a mammalian cell genotoxicity assay (Comet assay with Chinese hamster ovary cells), NPYR was not genotoxic at any tested concentration, whereas NDMA, NPIP, and NMOR all induced significant DNA damage [1].

Genotoxicity Mutagenicity Disinfection Byproducts

Catalyzed Nitrosation Kinetics: NMOR vs. NPYR

The rate of N-nitrosamine formation from its secondary amine precursor varies significantly depending on the amine structure. A study on p-nitroso-o-cresol catalyzed N-nitrosation at pH 5 demonstrated a direct kinetic difference between NPYR and its close structural analog, N-nitrosomorpholine (NMOR). The third-order rate constant for the formation of NPYR from pyrrolidine is 2.08 mole⁻² litre² min⁻¹, which is nearly an order of magnitude lower than the rate constant for NMOR formation from morpholine, measured at 18.47 mole⁻² litre² min⁻¹ [1].

Nitrosation Kinetics Food Chemistry Mechanistic Studies

NPYR Exhibits a Distinctly More Hydrophilic Profile (LogP -0.19) Compared to Major Alkyl Nitrosamines

The octanol-water partition coefficient (LogP) is a critical parameter governing solubility, environmental fate, and chromatographic behavior. NPYR has an experimentally determined LogP of -0.19, indicating hydrophilic character [1]. In contrast, the dialkyl nitrosamines N-nitrosodimethylamine (NDMA) and N-nitrosodiethylamine (NDEA) have predicted LogP values of -0.64 and 0.48, respectively, representing a significant difference in lipophilicity [2].

Physicochemical Properties Chromatography Method Development

NPYR Research & Analytical Applications


GC-MS/MS & LC-MS/MS Method Validation Standard

Due to the regulatory imperative to monitor nitrosamine impurities in pharmaceuticals (ICH M7) and environmental/consumer products, laboratories require high-purity analytical standards for method development and validation [1]. NPYR's distinct physicochemical properties, including its specific LogP (-0.19) and vapor pressure (0.2 mmHg at 25°C), make it an essential calibrant. As demonstrated, it cannot be chromatographically interchanged with other nitrosamines like NDMA or NDEA [2]. Therefore, procurement of NPYR as a certified reference material is mandatory for achieving accurate, compound-specific quantification in complex sample matrices, ensuring compliance with stringent regulatory detection limits (often in the ppb to ppt range) .

Low-Potency Comparator for Carcinogenesis Studies

In in vivo studies investigating the molecular mechanisms of nitrosamine-induced carcinogenesis, NPYR serves a critical role as a structurally related, yet significantly less potent, control compound. Direct head-to-head comparisons show that under the same dosing regimen (1.5 mg total dose in hamsters), N-Nitrosodiethylamine (NDEA) and N-Nitrosopyrrolidine (NPYR) produced dramatically different outcomes—100% vs. 0% respiratory tumor incidence, respectively [3]. This allows researchers to probe the structural features and metabolic pathways responsible for this vast difference in carcinogenic activity. NPYR's lower TD50 in rats (0.799 mg/kg/day) compared to NDMA (0.096 mg/kg/day) further supports its utility in delineating dose-response and threshold effects in chronic exposure studies [4].

Pyrrolidine-Based Precursor Tracer

NPYR is not a ubiquitous contaminant; its formation is directly linked to the presence of the secondary amine pyrrolidine or its precursor amino acid proline in the presence of nitrosating agents [5]. This specificity makes NPYR a valuable tracer for understanding nitrosamine formation in specific contexts, such as the cooking of nitrite-cured meats where proline is abundant. Its slower formation kinetics compared to NMOR (2.08 vs. 18.47 mole⁻² litre² min⁻¹) under certain conditions [6] also make it a key compound for kinetic modeling studies. Using NPYR as a standard in these investigations is essential for correctly attributing contamination sources and validating mitigation strategies, as a generic nitrosamine standard would fail to provide the necessary specificity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
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